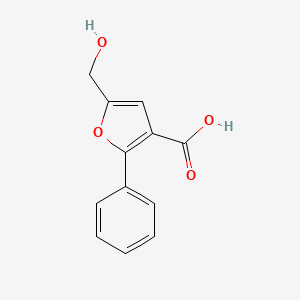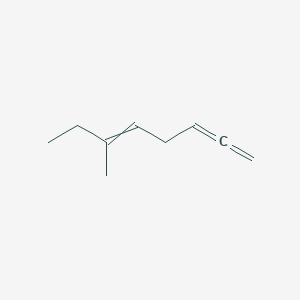
6-Methylocta-1,2,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylocta-1,2,5-triene is an organic compound with the molecular formula C9H14 It is a triene, meaning it contains three double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Methylocta-1,2,5-triene can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired triene structure. For instance, the preparation of similar compounds often involves the use of cyclization reactions or the coupling of smaller alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methylocta-1,2,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The double bonds in this compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
6-Methylocta-1,2,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylocta-1,2,5-triene involves its interaction with molecular targets through its double bonds. These interactions can lead to various biological effects, such as enzyme inhibition or receptor binding. The pathways involved may include the modulation of signaling cascades or the alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Hexatriene: Another triene with a similar structure but different substitution pattern.
1,3,5-Heptatriene: A longer chain triene with similar reactivity.
1,3,5-Cycloheptatriene: A cyclic triene with unique properties due to its ring structure.
Uniqueness
6-Methylocta-1,2,5-triene is unique due to its specific substitution pattern and the position of its double bonds.
Properties
CAS No. |
61685-06-1 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-4-6-7-8-9(3)5-2/h6,8H,1,5,7H2,2-3H3 |
InChI Key |
VMJXZQDNQLHQLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC=C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14553245.png)
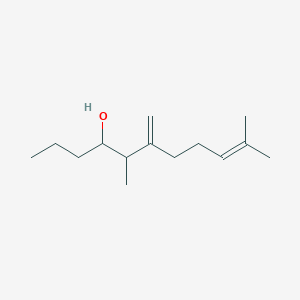
![3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine](/img/structure/B14553249.png)
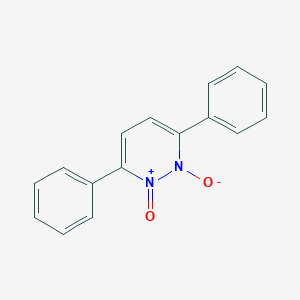
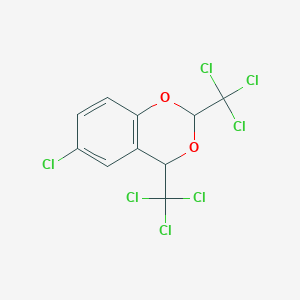
![1-Oxaspiro[5.5]undecane, 4-methylene-](/img/structure/B14553268.png)
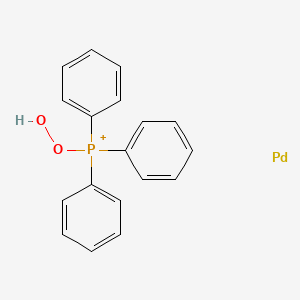
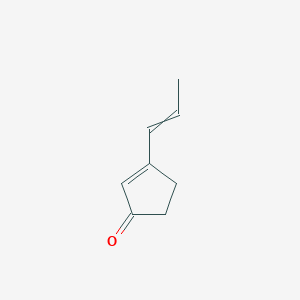
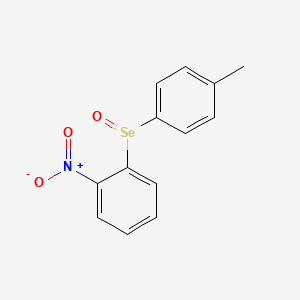
![[(tert-Butoxymethyl)sulfanyl]benzene](/img/structure/B14553306.png)
![2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14553316.png)
